molecular formula C8H15N B14622003 2,5-Dimethylhexanenitrile CAS No. 58422-57-4

2,5-Dimethylhexanenitrile

Cat. No.: B14622003
CAS No.: 58422-57-4
M. Wt: 125.21 g/mol
InChI Key: BGNGUPQFAFEWPH-UHFFFAOYSA-N
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Description

2,5-Dimethylhexanenitrile is an aliphatic nitrile featuring a six-carbon chain (hexane) with methyl groups at the 2nd and 5th positions and a nitrile (-CN) functional group. While this compound is of interest in organic synthesis and material science, direct data on its properties or applications are absent in the provided evidence. The closest structurally related compound in the evidence is 5,5-Dimethylhexanenitrile (CAS 121253-77-8), which shares a similar backbone but differs in methyl group placement. This analysis will focus on comparisons with analogous nitriles and branched aliphatic compounds from the evidence.

Properties

CAS No.

58422-57-4

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2,5-dimethylhexanenitrile

InChI

InChI=1S/C8H15N/c1-7(2)4-5-8(3)6-9/h7-8H,4-5H2,1-3H3

InChI Key

BGNGUPQFAFEWPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylhexanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Grignard Reaction: Grignard reagents (RMgX) in anhydrous conditions.

Major Products:

    Hydrolysis: Carboxylic acids.

    Reduction: Primary amines.

    Grignard Reaction: Ketones.

Mechanism of Action

The mechanism of action of 2,5-Dimethylhexanenitrile involves its interaction with molecular targets through its cyano group. The cyano group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Structural and Functional Differences

Key compounds for comparison include:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
5,5-Dimethylhexanenitrile 121253-77-8 C₈H₁₅N Nitrile Methyl groups at C5, nitrile at C1
2,5-Dimethoxyphenylacetonitrile 18086-24-3 C₁₀H₁₁NO₂ Aromatic nitrile, methoxy groups Benzene ring with methoxy and nitrile
2,5-Dimethylhexane-2,5-diamine N/A C₈H₂₀N₂ Diamine Methyl groups at C2 and C5, amine ends

Physicochemical Properties

5,5-Dimethylhexanenitrile ():

  • Molecular Weight : 125.21 g/mol
  • XLogP3 : 2.5 (indicative of moderate lipophilicity)
  • Topological Polar Surface Area (TPSA) : 23.8 Ų (lower polarity due to aliphatic structure).

2,5-Dimethoxyphenylacetonitrile ():

  • Molecular Weight : 177.2 g/mol
  • Purity : ≥98% (high purity for synthetic applications).
  • Reactivity : Stable under standard conditions, used in aryl coupling reactions.

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